

Physical and chemical properties of 2,6-dideoxy-D-ribo-hexose

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Compound of Interest

Compound Name: *Digitoxose*

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A Technical Guide to 2,6-dideoxy-D-ribo-hexose (Digitoxose)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dideoxy-D-ribo-hexose, commonly known as **digitoxose**, is a naturally occurring deoxysugar that is a fundamental constituent of various cardiac glycosides, including digitoxin, digoxin, and gitoxin.[1] These glycosides are historically significant and continue to be clinically relevant in the management of heart failure and certain cardiac arrhythmias. The biological activity of these natural products is critically influenced by the nature and conformation of their sugar moieties, making a thorough understanding of the properties of **digitoxose** essential for researchers in medicinal chemistry, natural product synthesis, and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-dideoxy-D-ribo-hexose, details on its synthesis and biosynthetic pathway, and available spectral data for its characterization.

Physical and Chemical Properties

2,6-dideoxy-D-ribo-hexose is a white, crystalline solid. Its physical and chemical properties are summarized in the tables below. The absence of hydroxyl groups at the C-2 and C-6 positions significantly influences its polarity and reactivity compared to its parent hexose, D-glucose.

General and Physical Properties

Property	Value	Reference(s)
Common Names	Digitoxose, D-Digitoxose, (+)-Digitoxose	[2]
Systematic Name	2,6-dideoxy-D-ribo-hexose	[1]
CAS Number	527-52-6	[2][3]
Molecular Formula	C ₆ H ₁₂ O ₄	[2][3]
Molecular Weight	148.16 g/mol	[2][3][4]
Appearance	Off-white to yellow powder/crystals	[3]
Melting Point	98-100 °C or 112 °C	[2]
Boiling Point	320.1 °C at 760 mmHg	[2]
Density	1.366 g/cm ³	[2]
Flash Point	147.4 °C	[2]

Solubility and Optical Properties

Property	Value	Reference(s)
Solubility	Freely soluble in water; soluble in acetone and ethanol; practically insoluble in ether.	[1]
Optical Rotation	[α] _D ¹⁷ +46.3° (c=variable, in water)	[1]
	[α] _D ²⁰ +39.1° (c=variable, in methanol)	[1]
	[α] _D ¹⁸ +27.9° → +43.3° (after 24 hrs in pyridine)	[1]

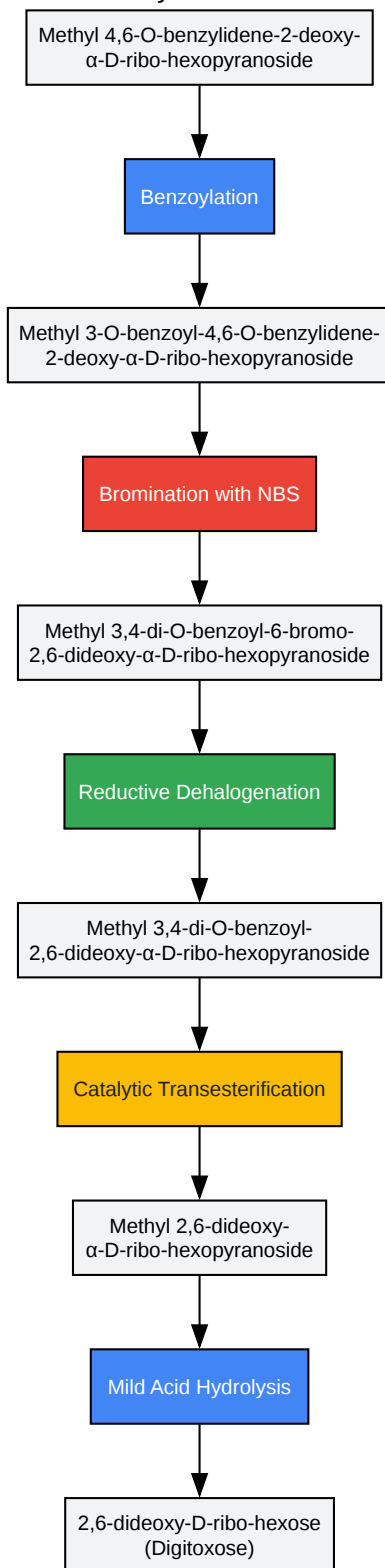
Experimental Protocols

Chemical Synthesis

A high-yielding, preparative-scale synthesis of 2,6-dideoxy-D-ribo-hexose (**digitoxose**) has been reported, which notably avoids the need for chromatographic purification in the main synthetic sequence. The following protocol is an overview of this synthetic route, starting from the readily available methyl 4,6-O-benzylidene-2-deoxy- α -D-ribo-hexopyranoside.

Experimental Workflow for the Synthesis of 2,6-dideoxy-D-ribo-hexose

Chemical Synthesis Workflow

[Click to download full resolution via product page](#)Caption: A multi-step chemical synthesis of **digitoxose**.

Detailed Methodologies:

- **Benzoylation:** The starting material, methyl 4,6-O-benzylidene-2-deoxy- α -D-ribo-hexopyranoside, is selectively benzoylated at the 3-position to yield methyl 3-O-benzoyl-4,6-O-benzylidene-2-deoxy- α -D-ribo-hexopyranoside.[\[5\]](#)
- **Bromination:** The product from the previous step is treated with N-bromosuccinimide (NBS) to open the benzylidene acetal and introduce a bromine atom at the 6-position, affording methyl 3,4-di-O-benzoyl-6-bromo-2,6-dideoxy- α -D-ribo-hexopyranoside.[\[5\]](#)
- **Reductive Dehalogenation:** The 6-bromo intermediate undergoes reductive dehalogenation to give methyl 3,4-di-O-benzoyl-2,6-dideoxy- α -D-ribo-hexopyranoside.[\[5\]](#)
- **Deprotection (Transesterification):** The benzoyl groups are removed via catalytic transesterification to yield the unprotected methyl glycoside, methyl 2,6-dideoxy- α -D-ribo-hexopyranoside.[\[5\]](#)
- **Hydrolysis:** Finally, mild acid hydrolysis of the methyl glycoside cleaves the anomeric linkage to afford the free sugar, 2,6-dideoxy-D-ribo-hexose, which can be crystallized to high purity.[\[5\]](#)

This process is reported to provide the final product in a 57% overall yield from the starting material without the need for column chromatography for the intermediates.[\[5\]](#)

Spectral Data

Detailed and assigned NMR and mass spectral data for the free 2,6-dideoxy-D-ribo-hexose are not readily available in the public domain. Characterization is typically performed on its protected derivatives or as part of a larger molecule.

^1H and ^{13}C NMR Spectroscopy

The NMR spectra of 2,6-dideoxy-D-ribo-hexose in solution are complex due to the equilibrium between the α and β anomers of both the pyranose and furanose forms. However, based on the structure, the following characteristic signals are expected:

- ^1H NMR: A doublet in the upfield region corresponding to the C-6 methyl group. The protons at C-2 will appear as a complex multiplet due to the absence of a hydroxyl group. The anomeric proton (H-1) will show distinct signals for the α and β anomers.
- ^{13}C NMR: An upfield signal for the C-6 methyl carbon. The C-2 signal will be shifted upfield compared to a typical hexose due to the deoxygenation.

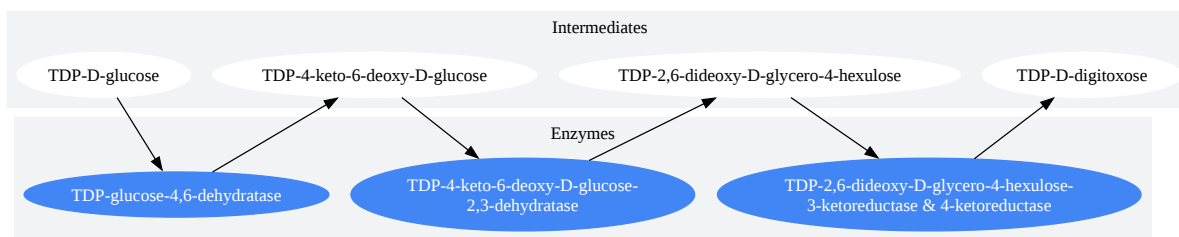
For definitive structural elucidation, 2D NMR techniques such as COSY, HSQC, and HMBC are essential.

Mass Spectrometry

The mass spectrum of 2,6-dideoxy-D-ribo-hexose is expected to show a molecular ion peak (or $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, etc., depending on the ionization method) corresponding to its molecular weight of 148.16 g/mol. The fragmentation pattern would likely involve sequential loss of water molecules from the molecular ion.

Signaling Pathways

2,6-dideoxy-D-ribo-hexose is a key intermediate in the biosynthesis of various natural products. Its activated form, thymidine diphosphate (TDP)-D-**digitoxose**, is produced from TDP-D-glucose through a series of enzymatic reactions.



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